Product packaging for 2-cyclopropyl-4,6-dimethylpyridine(Cat. No.:CAS No. 1823358-86-6)

2-cyclopropyl-4,6-dimethylpyridine

Cat. No.: B6252115
CAS No.: 1823358-86-6
M. Wt: 147.22 g/mol
InChI Key: RTOKIEHQUWYKGS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4,6-dimethylpyridine is a specialized pyridine derivative offered as a high-purity building block for pharmaceutical and chemical research . This compound features a pyridine core substituted with a cyclopropyl group and two methyl groups, a structure frequently employed in the exploration of novel bioactive molecules. While literature specifically on this compound is limited, its structure is of significant interest in medicinal chemistry. The cyclopropyl group is a common motif in drug design, known to influence a molecule's metabolic stability, lipophilicity, and conformational geometry . Researchers may find this chemical valuable as a precursor or intermediate in synthesizing more complex compounds, particularly in the development of kinase inhibitors or other therapeutic agents where the pyridine scaffold is prevalent . Its defined molecular structure, represented by the SMILES code CC1=CC(=NC(=C1)C2CC2)C, makes it a versatile scaffold for further chemical functionalization . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1823358-86-6

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-cyclopropyl-4,6-dimethylpyridine

InChI

InChI=1S/C10H13N/c1-7-5-8(2)11-10(6-7)9-3-4-9/h5-6,9H,3-4H2,1-2H3

InChI Key

RTOKIEHQUWYKGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C2CC2)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 2-cyclopropyl-4,6-dimethylpyridine

The direct synthesis of the target molecule can be envisioned through two primary strategic approaches: assembling the pyridine (B92270) ring from precursors that already contain the cyclopropyl (B3062369) moiety, or by attaching the cyclopropyl group to a pre-formed dimethylpyridine scaffold.

A plausible, though not explicitly documented, method for constructing the this compound core involves adapting classical pyridine syntheses. The Hantzsch pyridine synthesis, for example, traditionally uses a β-ketocarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org By substituting the standard β-ketoester with one bearing a cyclopropyl group, such as ethyl cyclopropylacetoacetate, and reacting it with acetaldehyde (B116499) and ammonia, one could theoretically construct the corresponding dihydropyridine, which can then be oxidized to the final aromatic pyridine.

Similarly, multicomponent reactions, like those used to produce 2,4,6-triarylpyridines from substituted acetophenones and aldehydes, could be adapted. derpharmachemica.com A reaction between cyclopropyl methyl ketone, an appropriate aldehyde, and an ammonia source could potentially yield the desired substituted pyridine.

This strategy involves the synthesis of a 4,6-dimethylpyridine ring that is functionalized at the 2-position, allowing for the later introduction of the cyclopropyl group. A common method would be to prepare 2-halo-4,6-dimethylpyridine and then perform a metal-catalyzed cross-coupling reaction. Using a palladium or nickel catalyst, this halide could be coupled with a cyclopropyl-organometallic reagent, such as cyclopropylboronic acid (in a Suzuki coupling) or a cyclopropyl-zinc reagent (in a Negishi coupling), to form the target molecule.

Synthesis of Key Precursors and Intermediates for this compound

The success of the synthetic strategies outlined above relies on the accessibility of key starting materials, including substituted pyridines and reactive cyclopropyl-containing molecules.

A variety of methods exist for the synthesis of the core pyridine structure. The most well-known precursor in this family is 2,4,6-trimethylpyridine (B116444) (s-collidine).

Table 1: Selected Synthetic Methods for 2,4,6-Substituted Pyridines

Precursor(s) Reagents Product Reference
Ethyl acetoacetate, Acetaldehyde Ammonia, Nitric Acid, Sulfuric Acid 2,6-Dimethylpyridine (B142122) orgsyn.org
Ethyl acetoacetate, Acetaldehyde Ammonia 2,4,6-Trimethylpyridine wikipedia.org
Substituted Acetophenones, Benzaldehydes Ammonium (B1175870) Acetate, Sodium Hydroxide 2,4,6-Triarylpyridines derpharmachemica.com
3-Aminocrotononitrile Acetic Acid, Sulfuric Acid 2-Amino-4,6-dimethylpyridine (B145770) google.com

The classical Hantzsch synthesis provides a reliable route to symmetrically substituted pyridines like 2,4,6-trimethylpyridine from simple starting materials. wikipedia.org Other methods allow for the introduction of different substituents. For instance, 2-amino-4,6-dimethylpyridine can be synthesized from 3-aminocrotononitrile, offering a functional handle that could potentially be converted to other groups. google.com The synthesis of other polysubstituted pyridines, such as tetrasubstituted derivatives, has also been explored, providing a versatile toolkit for creating complex pyridine cores. researchgate.netrsc.orgpsu.edu

The creation of cyclopropane (B1198618) rings and their functionalized derivatives is a well-established field in organic chemistry. These methods provide the necessary building blocks for incorporation into the pyridine structure.

Table 2: Selected Synthetic Methods for Cyclopropyl-Containing Compounds

Starting Material(s) Key Reagent(s) Product Type Reference
2-Hydroxychalcones Trimethylsulfoxonium iodide, Sodium Hydride 1-Acyl-2-(ortho-hydroxyaryl)cyclopropanes nih.gov
Cyclopropane carboxaldehyde, Malonic acid Piperidine, then a halogenating agent and base Cyclopropylacetylene google.com
Acetylcyclopropane Hydrazine, then Sodium Nitrite Methyl 2-cyclopropyl-2-diazoacetate researchgate.net

The Corey-Chaykovsky reaction is a powerful method for cyclopropanation, capable of converting α,β-unsaturated ketones like chalcones into cyclopropyl ketones. nih.gov Other important precursors include cyclopropylacetylene, which can be prepared from cyclopropane carboxaldehyde, google.com and cyclopropyl diazo compounds, which are versatile intermediates for carbene chemistry. researchgate.net These methods provide a range of cyclopropyl-containing reagents suitable for various synthetic strategies.

Functional Group Transformations on this compound

Once synthesized, this compound possesses several reactive sites: the pyridine nitrogen, the two methyl groups, and the cyclopropyl ring.

Pyridine Nitrogen: The lone pair on the nitrogen atom makes it a nucleophilic and basic center. It can be readily protonated by acids or alkylated. The nitrogen can also coordinate to metal centers to form complexes, such as the bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate (B91526) complex, which is a useful reagent in organic synthesis. orgsyn.org

Methyl Groups: The methyl groups attached to the pyridine ring exhibit enhanced acidity compared to simple alkanes. Protonation of the pyridine nitrogen further increases the acidity of these protons. nih.gov This allows the methyl groups to be deprotonated by a strong base and act as nucleophiles in condensation reactions. Alternatively, the methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412), a known reaction for 2,4,6-trimethylpyridine which yields collidinic acid. wikipedia.org

Cyclopropyl Ring: The cyclopropane ring is a strained three-membered ring that can undergo ring-opening reactions under specific conditions, often catalyzed by acid or transition metals. acs.org These reactions can transform the cyclopropyl group into a three-carbon chain, offering pathways to more complex molecular architectures.

Reactions at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound is a site of moderate basicity and can participate in several key reactions.

Protonation and Basicity: The pyridine nitrogen possesses a lone pair of electrons, making it a Brønsted-Lowry base. Protonation of the nitrogen atom can occur in the presence of acids, forming the corresponding pyridinium (B92312) salt. The pKa of the conjugate acid of the parent compound, 2,6-lutidine, is 6.7, indicating it is a moderately strong base. chemicalbook.comwikipedia.org The steric hindrance provided by the adjacent methyl and cyclopropyl groups in this compound can influence its basicity and its ability to act as a nucleophile. chemicalbook.comwikipedia.org

N-Oxide Formation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting this compound N-oxide exhibits altered reactivity compared to the parent compound, with the N-oxide group being able to influence the electronic properties of the pyridine ring and serve as a directing group in subsequent functionalization reactions. 2,6-Lutidine N-oxide is a known compound that can be used as a plant growth regulator. medchemexpress.com

Quaternization and Alkylation: The pyridine nitrogen can be alkylated by reaction with alkyl halides to form quaternary ammonium salts. However, due to the steric hindrance from the flanking methyl and cyclopropyl groups, this reaction may require more forcing conditions compared to less substituted pyridines. The resulting pyridinium salts have applications as ionic liquids and phase-transfer catalysts.

Modifications of the Methyl Substituents

The methyl groups at the 2- and 6-positions of the pyridine ring are amenable to a variety of chemical modifications, providing a handle for further functionalization.

Deprotonation and Alkylation: The methyl groups are weakly acidic and can be deprotonated by strong bases, such as n-butyllithium, to form the corresponding carbanions. These nucleophilic species can then react with various electrophiles, such as alkyl halides, to introduce new alkyl chains at the methyl positions. This provides a route to more complex 2,6-disubstituted pyridine derivatives. researchgate.net

Oxidation: The methyl groups can be oxidized to introduce oxygen-containing functional groups. For instance, oxidation of 2,6-lutidine with oxidizing agents like potassium permanganate or under catalytic conditions can yield 2,6-pyridinedicarboxylic acid. tandfonline.comtandfonline.comgoogle.comchemicalbook.com Milder oxidation can lead to the formation of 2,6-diformylpyridine. wikipedia.org These transformations are valuable for the synthesis of ligands and other functional molecules.

Starting MaterialReagent(s)ProductReference(s)
2,6-Lutidinen-BuLi, Alkyl halide2-Methyl-6-alkylpyridine researchgate.net
2,6-LutidineKMnO₄Pyridine-2,6-dicarboxylic acid tandfonline.comtandfonline.comgoogle.comchemicalbook.com
2,6-LutidineAir2,6-Diformylpyridine wikipedia.org

Halogenation: While direct halogenation of the methyl groups can be challenging, strategies for the selective halogenation of substituted pyridines have been developed. These often involve the use of specialized reagents to control the site of halogenation. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of this compound and its derivatives can be achieved through various modern synthetic methodologies that offer advantages in terms of efficiency, selectivity, and environmental impact.

Catalytic Approaches (e.g., Palladium-catalyzed heterocyclization, Cross-Electrophile Coupling)

Catalytic methods, particularly those employing palladium, are powerful tools for the construction of substituted pyridine rings.

Palladium-Catalyzed Heterocyclization: Substituted pyridines can be synthesized through palladium-catalyzed C-H activation and subsequent aza-6π-electrocyclization of α,β-unsaturated oxime ethers with alkenes. nih.govgoogle.com This approach allows for the modular synthesis of multisubstituted pyridines with high regioselectivity.

Cross-Electrophile Coupling: Nickel-catalyzed reductive coupling reactions of bromopyridines with alkyl bromides provide a route to alkylated pyridines. This method is particularly useful for introducing sterically demanding alkyl groups.

Copper-Catalyzed Cross-Coupling: A copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation, offers a modular route to highly substituted pyridines. google.com

Mechanochemical Synthesis Applications

Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. This technique has been applied to the synthesis of various heterocyclic compounds, including pyridines. tandfonline.com For instance, a mechanochemical Van Leusen-type reaction has been used for the synthesis of pyridines. tandfonline.com Furthermore, mechanochemically activated magnesium has been shown to be an effective mediator for the direct C-4 alkylation of pyridines. tandfonline.com A deoxygenative C-2 alkynylation of pyridine N-oxides has also been achieved under ball-milling conditions. acs.org

Regio- and Stereoselective Synthesis of Derivatives

The development of methods for the regio- and stereoselective functionalization of pyridines is crucial for accessing specific isomers with desired biological or material properties.

Palladium-Catalyzed Allylic Alkylation: A notable example is the palladium-catalyzed allylic alkylation of 2-substituted pyridines, which can be performed with high regio-, diastereo-, and enantioselectivity. acs.orgrsc.org This reaction allows for the formation of stereocenters adjacent to the pyridine ring.

Chemoselective Cross-Coupling: In dihalogenated pyridines, chemoselective cross-coupling reactions can be achieved by exploiting the differential reactivity of the carbon-halogen bonds. For example, in 2-bromo-6-chloropyridine (B1266251) derivatives, palladium-catalyzed cross-coupling reactions can proceed selectively at the position of the bromine atom. nih.gov

Stereoselective Synthesis of Piperidines: While not directly involving the aromatic pyridine ring, the stereoselective synthesis of 2,6-disubstituted piperidines, which can be considered reduced analogs, has been extensively studied and provides insights into controlling stereochemistry in six-membered nitrogen heterocycles. rsc.org

TechniqueDescriptionAdvantagesReference(s)
Palladium-Catalyzed HeterocyclizationC-H activation/aza-6π-electrocyclization of oxime ethers.High regioselectivity, modular synthesis. nih.govgoogle.com
Mechanochemical SynthesisSolvent-free reaction by grinding solids.Environmentally friendly, efficient. tandfonline.comtandfonline.comacs.org
Regio- and Stereoselective AlkylationPalladium-catalyzed allylic alkylation of 2-substituted pyridines.High regio-, diastereo-, and enantioselectivity. acs.orgrsc.org

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 2-cyclopropyl-4,6-dimethylpyridine towards substitution reactions is dictated by the interplay of the nitrogen heteroatom and the activating alkyl substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine nucleus is inherently electron-deficient compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. This deactivation makes electrophilic substitution reactions on pyridine significantly more challenging, often requiring harsh reaction conditions. uoanbar.edu.iqquimicaorganica.org The nitrogen atom is also basic and will be protonated in the acidic media typically used for EAS, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack. uoanbar.edu.iqrsc.org

However, the presence of two methyl groups and a cyclopropyl (B3062369) group on the ring in this compound mitigates this deactivation to some extent. Both methyl and cyclopropyl groups are considered electron-donating. This increased electron density should make the molecule more susceptible to electrophilic attack than unsubstituted pyridine. Substitution is predicted to occur at the C3 and C5 positions, which are meta to the nitrogen atom and ortho/para to the activating alkyl groups. quora.com Attack at the C3 or C5 position is electronically favored as the positive charge of the reaction intermediate (a sigma complex) can be delocalized without being placed on the electronegative nitrogen atom. quora.com Despite this, reactions like Friedel-Crafts alkylation and acylation are generally not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). uoanbar.edu.iq For this compound, the C2, C4, and C6 positions are already substituted. Therefore, nucleophilic aromatic substitution would require the displacement of one of these substituents or the presence of a suitable leaving group. Given the stability of C-C bonds, displacing the methyl or cyclopropyl groups is unlikely. However, if a leaving group like a halogen were present at one of these positions, NAS would proceed readily. The reaction of pyridine with strong organometallic bases can lead to metalation, demonstrating its reactivity towards nucleophiles. uoanbar.edu.iq In the case of the cyclopropyl group itself, direct nucleophilic attack on the ring carbon it is attached to is unlikely; instead, ring-opening of the cyclopropyl group may occur under certain nucleophilic conditions. nih.gov

Reactivity of the Methyl Groups in this compound

The methyl groups at the C4 and C6 positions of this compound exhibit reactivity characteristic of alkylpyridines, often referred to as lutidines. The protons on these methyl groups are weakly acidic and can be abstracted by strong bases to form carbanionic species.

This acidity is significantly enhanced upon the protonation or quaternization of the pyridine nitrogen atom. The resulting positive charge on the pyridinium ring withdraws electron density, stabilizing the negative charge of the conjugate base. nih.gov This increased CH-acidity facilitates a variety of condensation reactions. For instance, in the presence of a base, the methyl groups can react with aldehydes and ketones in reactions analogous to the Knoevenagel or Claisen-Schmidt condensations. nih.gov

A computational study on 3,5-diacetyl-2,6-dimethylpyridine (B1595985) demonstrated that protonation of the pyridine nitrogen markedly increases the CH-acidity of the methyl groups, promoting enolization and subsequent cyclization reactions. nih.gov This principle suggests that this compound could serve as a precursor for the synthesis of more complex heterocyclic structures through reactions involving its methyl groups.

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group attached to the pyridine ring is a source of unique reactivity due to its inherent ring strain, which is estimated to be over 100 kJ/mol. nih.gov This strain can be released in various chemical transformations, making the cyclopropyl moiety an active participant in reactions rather than a passive substituent.

The C-C bonds of a cyclopropane (B1198618) ring are weaker than those in acyclic alkanes and can undergo homolytic cleavage to form radical intermediates. youtube.com Radical reactions are typically initiated by heat or light and involve distinct initiation, propagation, and termination steps. youtube.com In the context of this compound, a radical initiator could attack the cyclopropyl ring, leading to a ring-opened radical species. This reactive intermediate could then participate in subsequent propagation steps, such as addition to alkenes or abstraction of atoms from other molecules. The stability of the resulting radical plays a key role in determining the reaction pathway.

Donor-acceptor (D-A) cyclopropanes, where the cyclopropane is substituted with both an electron-donating and an electron-accepting group, are known to react with radicals. nih.gov While the pyridine ring is electron-withdrawing, the methyl and cyclopropyl groups are donating, creating a complex electronic environment. The specific course of radical reactions would depend on the nature of the radical species and the reaction conditions.

The high ring strain of the cyclopropyl group provides a powerful thermodynamic driving force for ring-opening reactions. nih.gov Cyclopropanes bearing an electron-accepting group can act as electrophiles, undergoing polar ring-opening reactions when attacked by nucleophiles. nih.gov These reactions often result in 1,3-difunctionalized products.

In the case of this compound, the pyridine ring acts as an electron-withdrawing group, which can polarize the cyclopropane C-C bonds and render the ring susceptible to nucleophilic attack, leading to ring-opening. Quantum chemical studies on protonated cyclopropanol (B106826) have shown that nucleophilic attack leads to ring-opening rather than direct substitution. nih.gov This suggests that under acidic conditions where the pyridine nitrogen is protonated, the cyclopropyl group in the title compound would be highly activated towards ring-opening by a nucleophile. Such strain-release driven transformations are synthetically valuable for constructing carbo- and heterocyclic systems. nih.gov

Acid-Base Properties and Protonation Equilibria

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, making the compound a Brønsted-Lowry base. The basicity of pyridine derivatives is commonly expressed by the pKa of their conjugate acid, the pyridinium ion.

The basicity of the parent pyridine is relatively modest (pKa = 5.25). uoanbar.edu.iq The introduction of electron-donating groups, such as methyl groups, increases the electron density on the nitrogen atom, thereby increasing its basicity. For example, 2,6-dimethylpyridine (B142122) (2,6-lutidine) is a stronger base than pyridine, with a pKa of its conjugate acid reported as 6.6. The cyclopropyl group is also known to have electron-donating character, which would be expected to further increase the basicity of the nitrogen atom. Therefore, the pKa of the 2-cyclopropyl-4,6-dimethylpyridinium ion is predicted to be slightly higher than that of 2,6-lutidine.

The equilibrium between the neutral pyridine and its protonated form is crucial as it influences the reactivity of the entire molecule. As discussed previously, protonation deactivates the ring to electrophilic attack but activates the methyl groups towards deprotonation. uoanbar.edu.iqnih.gov

Table 1: Comparison of pKa Values for Pyridine and Related Compounds

CompoundpKa of Conjugate Acid
Pyridine5.25
2,6-Dimethylpyridine6.6
2-Aminopyridine6.86
4-Aminopyridine9.11
This compound> 6.6 (Predicted)

Data sourced from various chemical literature. The pKa for this compound is an educated prediction based on substituent effects.

Reaction Mechanism Elucidation Studies

Understanding the detailed pathways of the reactions involving this compound requires a combination of experimental and computational studies.

Experimental Techniques: Kinetic studies are fundamental to determining reaction rates and understanding the influence of substituents. For related compounds, techniques such as temperature-programmed desorption-reaction (TPDR) coupled with mass spectrometry have been employed to investigate reaction mechanisms on catalyst surfaces, as demonstrated in the synthesis of 2,6-lutidine. google.com This method allows for the identification of reaction intermediates and the determination of activation energies.

Computational Methods: Quantum-chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms. nih.gov These methods can be used to:

Model the geometries of reactants, transition states, and products.

Calculate activation energies and reaction enthalpies. acs.org

Analyze the electronic structure to understand substituent effects.

Simulate reaction pathways, such as the stepwise mechanism of electrophilic substitution or the cyclization cascades initiated by ring-opening. rsc.orgnih.gov

For instance, the Activation Strain Model (ASM) is a computational tool used to break down the activation energy of a reaction into the strain (or deformation) energy of the reactants and the interaction energy between them. acs.org Such analyses provide deep insight into the factors controlling reactivity, for example, in the ring-opening reactions of strained rings. acs.org These computational approaches would be highly applicable to studying the diverse reactivity of this compound.

Coordination Chemistry and Metal Complexes

2-cyclopropyl-4,6-dimethylpyridine as a Ligand in Transition Metal Complexes

There is a lack of specific studies focusing on this compound as a ligand in transition metal complexes. Generally, pyridine (B92270) and its derivatives coordinate to metal centers through the lone pair of electrons on the nitrogen atom. The nature and position of substituents on the pyridine ring can significantly influence the ligand's donor strength and steric profile, which in turn affects the properties of the resulting metal complexes. For instance, electron-donating groups can enhance the basicity of the pyridine nitrogen, leading to stronger metal-ligand bonds. Conversely, bulky substituents can create steric hindrance around the metal center, influencing the coordination number and geometry of the complex.

In the case of this compound, one would anticipate a combination of electronic and steric effects. The methyl groups are known to be electron-donating, which should increase the ligand's basicity. The cyclopropyl (B3062369) group, while also having some electron-donating character, introduces significant steric bulk in the vicinity of the coordinating nitrogen atom. This steric hindrance is a critical factor in determining the coordination behavior.

Given its structure, this compound would be expected to primarily function as a monodentate ligand, coordinating to a single metal center through its pyridine nitrogen atom. The steric bulk of the 2-cyclopropyl group, in conjunction with the 6-methyl group, would likely play a significant role in the stability and geometry of the resulting complex. These substituents could sterically shield the metal center, potentially influencing its reactivity and the accessibility of other coordination sites. However, no specific examples of such coordination have been documented.

The structure of this compound does not inherently lend itself to chelation as a single molecule. For chelation to occur, a ligand must possess at least two donor atoms capable of binding to the same metal center to form a ring structure. While it is conceivable to functionalize the cyclopropyl or methyl groups to introduce additional donor sites, there is no evidence in the literature of such modifications being made to this compound for the purpose of creating polydentate ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the coordination of pyridine-type ligands. These methods typically involve reacting the ligand with a suitable metal salt in an appropriate solvent.

Characterization of any resulting complexes would employ a range of spectroscopic and analytical techniques. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the coordination of the ligand to the metal center, as shifts in the resonance of the pyridine ring protons and carbons would be expected upon complexation.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring upon coordination would be observable.

Elemental Analysis: To confirm the stoichiometry of the complex.

Despite the availability of these standard techniques, no published studies have reported the synthesis and characterization of any metal complexes of this compound.

Catalytic Applications of this compound Metal Complexes

Transition metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the ligands can be fine-tuned to optimize the catalytic activity and selectivity. The specific substituents on this compound could, in theory, offer unique advantages in certain catalytic cycles. For example, the steric bulk might favor specific substrate orientations, leading to enhanced selectivity.

However, in the absence of any synthesized and tested metal complexes of this compound, their potential catalytic applications remain entirely hypothetical. There are no research findings or data tables available to detail their performance in any catalytic reactions.

Applications in Chemical Biology and Medicinal Chemistry Pre Clinical Research Focus

2-cyclopropyl-4,6-dimethylpyridine as a Privileged Scaffold in Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a valuable starting point for the design of novel bioactive agents. The this compound structure embodies several features that contribute to its potential as such a scaffold. The pyridine (B92270) ring itself is a key component in many biologically active compounds. researchgate.net The nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic system can engage in π-stacking interactions with biological macromolecules.

The substituents on the pyridine ring play a crucial role in modulating the molecule's properties. The methyl groups at positions 4 and 6 can enhance binding to hydrophobic pockets within a target protein and can also influence the compound's metabolic stability. The cyclopropyl (B3062369) group at position 2 is of particular interest in medicinal chemistry. This small, strained ring system is often used to increase a compound's metabolic stability, improve its oral bioavailability, and constrain the conformation of the molecule, which can lead to enhanced binding affinity and selectivity for its biological target. chemenu.com The introduction of a cyclopropyl group can also favorably alter a molecule's lipophilicity and aqueous solubility. chemenu.com

The derivatization of the this compound scaffold can be approached through several strategic modifications to optimize its drug-like properties and biological activity. A key principle involves the strategic introduction of functional groups to the pyridine ring or the existing substituents. For instance, further functionalization of the methyl groups could introduce linkers for attachment to other molecular fragments or pharmacophores.

Another important design consideration is the potential for the formation of reactive metabolites. In drug design, it is crucial to develop compounds that are not only potent but also have a favorable safety profile. Strategies to minimize the formation of reactive metabolites often involve blocking sites of potential metabolism. For the this compound scaffold, this could involve the introduction of metabolically stable groups or the modification of existing substituents to alter their metabolic fate. For example, in a related pyrazinone-based corticotropin-releasing factor-1 (CRF1) receptor antagonist, the introduction of a difluoromethoxy group to a dimethylpyridin-amine moiety was a key modification that contributed to improved in vivo properties and reduced reactive metabolite formation. researchgate.net

Conformational restriction is a powerful strategy in drug design to enhance a molecule's binding affinity and selectivity by reducing the entropic penalty of binding. The cyclopropyl group in this compound already imparts a degree of conformational rigidity. chemenu.com Further derivatization can introduce additional conformational constraints. For instance, incorporating the scaffold into a larger, more rigid ring system can lock the molecule into a specific bioactive conformation.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (Non-Clinical)

While specific, detailed structure-activity relationship (SAR) studies for a broad range of this compound derivatives are not extensively available in the public domain, general principles from related pyridine-containing compounds can provide valuable insights. The primary goal of SAR studies is to identify the key structural features of a molecule that are responsible for its biological activity.

For pyridine derivatives, the nature and position of substituents are critical. For instance, in a series of pyrazinone-based CRF1 receptor antagonists, a derivative containing a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino group demonstrated high affinity. researchgate.net This highlights the importance of the substitution pattern on the pyridine ring for achieving potent biological activity.

A hypothetical SAR study on derivatives of this compound might explore the following modifications:

Modification of the Cyclopropyl Group: Replacing the cyclopropyl group with other small cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) or branched alkyl groups could probe the size and shape of the binding pocket.

Variation of the Methyl Groups: Substitution of the methyl groups with other alkyl groups of varying size or with electron-withdrawing or electron-donating groups could elucidate the electronic and steric requirements for activity.

Introduction of Substituents on the Pyridine Ring: Adding substituents at the remaining open positions on the pyridine ring (positions 3 and 5) would be a critical step in building a comprehensive SAR profile.

The following interactive table illustrates a hypothetical SAR exploration for derivatives of this compound, based on common modifications in medicinal chemistry.

Compound R1 R2 R3 Hypothetical Activity (IC50, nM)
1 HCH3CH31000
2 FCH3CH3750
3 ClCH3CH3600
4 HCF3CH31200
5 HCH3OCH3900

This table is for illustrative purposes only and does not represent actual experimental data.

Investigation of Molecular Targets and Biological Mechanisms (In Vitro)

The in vitro investigation of molecular targets and biological mechanisms is a crucial step in the pre-clinical evaluation of any new chemical entity. This involves identifying the specific enzymes, receptors, or other biomolecules with which the compound interacts and characterizing the nature of that interaction.

A hypothetical in vitro enzyme inhibition study might involve testing derivatives of this compound against a panel of kinases, which are common targets in cancer therapy. The results would be expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%.

The following interactive table presents hypothetical data from such a screen.

Compound Derivative Target Enzyme Hypothetical IC50 (µM)
Derivative A Kinase 15.2
Derivative B Kinase 11.8
Derivative C Kinase 2> 50
Derivative D Protease 112.5

This table is for illustrative purposes only and does not represent actual experimental data.

In vitro receptor binding assays are used to determine a compound's affinity for a specific receptor. These assays typically involve incubating the compound with a preparation of the receptor and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is a measure of its binding affinity, often expressed as the inhibitory constant (Ki) or IC50.

A notable example of a biologically active molecule containing a related pyridine moiety is a potent and selective corticotropin-releasing factor-1 (CRF1) receptor antagonist. researchgate.net A derivative containing a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino group, which shares the dimethylpyridine feature with the scaffold of interest, exhibited a high affinity for the CRF1 receptor with an IC50 of 0.86 nM. researchgate.net This demonstrates the potential for derivatives of this compound to be developed as potent ligands for G-protein coupled receptors like the CRF1 receptor.

The following interactive table illustrates the type of data that would be generated in a receptor binding assay for hypothetical derivatives of this compound.

Compound Derivative Receptor Target Hypothetical Binding Affinity (Ki, nM)
Derivative X CRF1 Receptor15.3
Derivative Y CRF1 Receptor2.1
Derivative Z Adrenergic Receptor α1> 1000

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Interaction Studies and Binding Mode Prediction

While specific crystallography or comprehensive molecular modeling studies for this compound are not extensively documented in publicly available literature, its potential molecular interactions and binding modes can be predicted based on the well-characterized behavior of its constituent chemical motifs: the 2-cyclopropylpyridine (B3349194) and the 4,6-dimethylpyridine scaffold.

The cyclopropyl group at the 2-position is of particular significance. This small, strained ring system introduces conformational rigidity and can act as a "hydrophobic yet polar" element. The C-C bonds of the cyclopropyl ring have a higher p-character than typical alkanes, allowing them to participate in favorable interactions with both hydrophobic and, in some contexts, polar residues in a binding site. In studies of fentanyl analogs, the replacement of a linear alkyl chain with a cyclopropyl group was shown to be well-accommodated within the μ-opioid receptor's binding pocket, contributing to high potency. nih.gov This suggests that the cyclopropyl moiety of this compound could similarly fit into well-defined hydrophobic cavities of target proteins.

Furthermore, the cyclopropyl group can serve as a bioisosteric replacement for other functionalities, such as a phenyl ring or larger alkyl groups, with the advantage of a lower molecular weight and a distinct metabolic profile. In the development of influenza A virus replication inhibitors, the introduction of a cyclopropyl substituent on a dioxane ring led to a modest improvement in potency, indicating its potential to fine-tune binding interactions. acs.org

Molecular docking simulations of related pyridine derivatives, such as pyrimidine (B1678525) compounds targeting cyclooxygenase (COX) enzymes, have highlighted the importance of the heterocyclic ring in forming π-alkyl interactions with amino acid side chains like valine and alanine. nih.gov It is plausible that the 4,6-dimethylpyridine core of the target compound would engage in similar interactions.

A predictive summary of the potential molecular interactions of this compound is presented in the table below.

Structural Moiety Potential Interaction Type Interacting Partner in Biological Target
Pyridine NitrogenHydrogen Bond AcceptorHydrogen bond donors (e.g., -NH, -OH groups of amino acid side chains)
Pyridine Ringπ-stacking, Cation-πAromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan)
4,6-Dimethyl GroupsVan der Waals, Hydrophobic InteractionsHydrophobic pockets, alkyl side chains of amino acids (e.g., Leucine, Isoleucine, Valine)
2-Cyclopropyl GroupHydrophobic Interactions, van der WaalsHydrophobic cavities, non-polar amino acid residues

Applications in Drug Discovery Programs (Pre-clinical hit identification and lead optimization)

The this compound scaffold represents a valuable building block in preclinical drug discovery, particularly in the phases of hit identification and lead optimization. Its utility stems from the combination of a known pharmacophore (the pyridine ring) with a substituent (the cyclopropyl group) that can confer advantageous physicochemical and pharmacokinetic properties.

In hit-to-lead optimization, the pyridine core is a common starting point. For instance, the optimization of pyridine-carboxamide series has led to the discovery of potent inhibitors for targets such as DGAT-1. nih.gov Similarly, phenotypic screening has identified pyridine carboxamides as promising starting points for anti-tubercular agents, which then undergo extensive structure-activity relationship (SAR) studies to improve potency and drug-like properties. asm.orgnih.govresearchgate.net The this compound structure could be readily integrated into such optimization programs.

The cyclopropyl group is increasingly utilized in drug development to transition candidates from the preclinical to the clinical stage. acs.org Its incorporation can lead to improvements in metabolic stability, as the C-H bonds of the cyclopropyl ring are generally more resistant to oxidative metabolism compared to those in linear alkyl chains. This can lead to a more favorable pharmacokinetic profile.

The table below summarizes the potential contributions of the this compound scaffold in preclinical drug discovery programs.

Drug Discovery Phase Potential Application of this compound Rationale
Hit IdentificationAs a fragment in screening libraries for identifying initial hits against a biological target.The pyridine core is a known binder to many protein classes, and the cyclopropyl group provides a unique 3D shape for exploring binding sites.
Lead OptimizationModification of a lead compound to improve potency, selectivity, and pharmacokinetic properties.The cyclopropyl group can enhance binding affinity through favorable hydrophobic interactions and improve metabolic stability. The dimethylpyridine core can be further functionalized to fine-tune activity.
Structure-Activity Relationship (SAR) StudiesAs a core scaffold to systematically explore the effect of substituents on biological activity.The defined structure allows for the systematic variation of substituents at different positions of the pyridine ring to build a comprehensive SAR.

While direct applications of this compound in published drug discovery programs are not yet prominent, the principles of medicinal chemistry and the documented success of related pyridine and cyclopropyl-containing compounds strongly suggest its potential as a valuable scaffold for the development of new therapeutic agents. acs.org

Applications in Agrochemical Research

Development of 2-cyclopropyl-4,6-dimethylpyridine Derivatives as Agrochemical Agents

There is no publicly available research detailing the synthesis and evaluation of this compound derivatives specifically for agrochemical applications. Research in the broader field of pyridine (B92270) and pyrimidine (B1678525) derivatives is extensive, often focusing on the modification of substituent groups to enhance biological activity. For instance, the introduction of different functional groups to the pyridine or pyrimidine core can significantly influence a compound's efficacy as an herbicide, fungicide, or insecticide. However, the specific impact of the 2-cyclopropyl-4,6-dimethyl substitution pattern in an agrochemical context remains unelucidated in published studies.

Roles as Herbicide Safeners and Plant Growth Regulators

The potential for this compound to act as a herbicide safener or a plant growth regulator has not been specifically investigated in accessible scientific literature. Herbicide safeners are compounds that protect crops from herbicide injury without affecting the herbicide's activity on target weeds. Research has shown that certain pyrimidine derivatives can exhibit safener activity. Similarly, various nitrogen-containing heterocyclic compounds have been identified as plant growth regulators, influencing processes such as cell division, elongation, and differentiation.

A study on S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride indicated that some of these compounds exhibit pronounced plant growth-stimulating activity. researchgate.net This suggests that the dimethylpyrimidine scaffold, a close structural relative of dimethylpyridine, can be a basis for developing compounds with effects on plant growth. However, no direct link or comparative study involving this compound has been made.

Mechanistic Studies of Agrochemical Activity (Non-Ecological Impact)

Due to the absence of studies on the agrochemical applications of this compound, there is no information available regarding the mechanistic basis of any potential activity. Mechanistic studies for agrochemicals typically involve identifying the specific biochemical pathways or molecular targets within the plant or pest that the compound interacts with to exert its effect. Without evidence of its biological activity, no such studies have been undertaken for this particular compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-cyclopropyl-4,6-dimethylpyridine, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are invaluable.

Multi-Dimensional NMR Techniques (e.g., 2D NMR)

Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in this compound.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the methine proton of the cyclopropyl (B3062369) group and its methylene (B1212753) protons. It would also show correlations between the aromatic protons on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For instance, the proton signal of the C5-H of the pyridine ring will show a cross-peak with the C5 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C2, C4, and C6 of the pyridine ring. For example, the protons of the methyl groups at C4 and C6 would show HMBC correlations to the C4 and C6 carbons, respectively, as well as to the adjacent ring carbons. The cyclopropyl protons would show correlations to the C2 carbon of the pyridine ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound is presented below.

Interactive Data Table: Predicted NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C2-~165From H-3, H-cyclopropyl
C3~6.8~120To C2, C4, C5
C4-~155From H-3, H-5, H-methyl
C5~6.7~118To C3, C4, C6
C6-~158From H-5, H-methyl
C-Methyl (at C4)~2.4~24To C3, C4, C5
C-Methyl (at C6)~2.4~24To C5, C6
C-Cyclopropyl (CH)~2.0~15To C2, C-cyclopropyl (CH₂)
C-Cyclopropyl (CH₂)~0.9, ~0.6~10To C2, C-cyclopropyl (CH)

Conformational Analysis via NMR

The conformation of this compound, specifically the orientation of the cyclopropyl group relative to the pyridine ring, can be investigated using NMR techniques. The rotation around the C2-cyclopropyl single bond may be hindered, potentially leading to distinct conformers that could be in slow or fast exchange on the NMR timescale. copernicus.org

Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of protons. For instance, NOE correlations between the cyclopropyl protons and the methyl protons at the C6 position or the H5 proton of the pyridine ring would indicate a preferred conformation where these groups are on the same side of the molecule. The magnitude of the coupling constants between the cyclopropyl protons can also provide insights into the ring's geometry.

X-ray Crystallography of this compound and its Derivatives

As of the current date, a specific single-crystal X-ray structure of this compound has not been reported in publicly available databases. However, the principles of X-ray crystallography would provide definitive information about its solid-state structure.

Should a suitable crystal be grown, X-ray diffraction analysis would yield precise data on:

Bond lengths and angles: The exact lengths of all carbon-carbon, carbon-nitrogen, and carbon-hydrogen bonds, as well as the angles between them, would be determined. This would confirm the geometry of the pyridine and cyclopropyl rings.

Torsional angles: The dihedral angle between the plane of the pyridine ring and the plane of the cyclopropyl ring would be precisely measured, defining the molecule's conformation in the crystal lattice.

Intermolecular interactions: The packing of the molecules in the crystal would reveal any significant intermolecular forces, such as π-π stacking between pyridine rings or C-H···π interactions. mdpi.com

Based on crystal structures of related substituted pyridines and cyclopropyl-containing molecules, one would expect the pyridine ring to be essentially planar, with the attached methyl and cyclopropyl groups causing minor steric-induced deviations. wikipedia.orgacs.orgmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic, methyl, and cyclopropyl groups in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. C-H bending vibrations for the methyl and cyclopropyl groups would be found at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be sensitive to these vibrational modes. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The breathing mode of the pyridine ring would be a characteristic feature.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity (IR)Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumMedium
Aliphatic C-H Stretch (Methyl, Cyclopropyl)2850 - 3000StrongStrong
Pyridine Ring C=C, C=N Stretch1400 - 1600StrongStrong
Methyl C-H Bend1375 - 1450MediumMedium
Cyclopropyl Ring Deformation~1020MediumWeak
Pyridine Ring Breathing~990WeakStrong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺), allowing for the unambiguous determination of the elemental formula, C₁₀H₁₃N.

Mass Spectrometry (MS): The fragmentation pattern in the mass spectrum provides structural information. For this compound, fragmentation is likely to involve the loss of a methyl group ([M-15]⁺) or cleavage of the cyclopropyl ring. A particularly interesting fragmentation pathway observed for other cyclopropyl-pyridine derivatives involves the opening of the cyclopropyl ring followed by rearrangement. nih.gov This could lead to characteristic fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound uni.lu

AdductPredicted m/z
[M+H]⁺148.11208
[M+Na]⁺170.09402
[M]⁺˙147.10425
[M-H]⁻146.09752

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies applying these methods to 2-cyclopropyl-4,6-dimethylpyridine have been published.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

There are no dedicated Density Functional Theory (DFT) studies available in the peer-reviewed literature that specifically detail the electronic structure and reactivity of this compound. While DFT has been widely applied to various pyridine (B92270) derivatives to understand their molecular structure, electronic properties, and reactivity, this specific compound remains uncharacterized by these methods. nih.govrsc.org Future DFT studies on this compound would be invaluable for elucidating its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, mapping its molecular electrostatic potential (MEP), and calculating its global reactivity descriptors. Such data would provide a foundational understanding of its chemical behavior.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)

Currently, there are no published computational studies that predict the spectroscopic properties of this compound. Theoretical predictions of NMR, IR, and Raman spectra using methods like DFT are commonplace for characterizing novel compounds and for corroborating experimental data. researchgate.net The application of these predictive methods to this compound would aid in its unambiguous identification and provide insights into its vibrational modes and the chemical environment of its nuclei.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A search of the available literature yielded no studies on the use of molecular dynamics (MD) simulations to analyze the conformational landscape or intermolecular interactions of this compound. MD simulations are a powerful tool for exploring the dynamic behavior of molecules, including the rotational freedom of the cyclopropyl (B3062369) group and the methyl groups, and how the molecule interacts with solvents or other molecules. For related substituted pyridines, MD simulations have been used to understand their behavior in complex systems, such as in the presence of proteins. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

There are no published molecular docking studies featuring this compound as a ligand. Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein or other macromolecule. This method is crucial in drug discovery and for understanding the biological activity of compounds. Numerous studies have successfully employed molecular docking to investigate the interactions of various pyridine derivatives with biological targets. nih.govnih.govresearchgate.netnih.govacs.orgnih.govmdpi.com Future research could explore the potential of this compound to interact with various enzymes or receptors, for which docking studies would be the initial exploratory step.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity (Non-Clinical)

No Quantitative Structure-Activity Relationship (QSAR) models specific to this compound or a closely related series of compounds that includes it were found in the literature. QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. wjpsonline.com Such models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules. nih.gov The development of a QSAR model for a series of compounds including this compound would require a dataset of experimentally determined biological activities, which is currently unavailable.

In silico Prediction of Chemical Properties and Reaction Pathways

There is a lack of published research on the in silico prediction of the chemical properties and potential reaction pathways of this compound. Computational tools can be used to predict a wide range of physicochemical properties, such as solubility, lipophilicity, and pKa, as well as to explore the thermodynamics and kinetics of potential chemical reactions. acs.org Such predictive studies would be highly beneficial for anticipating the behavior of this compound in various chemical environments and for designing synthetic routes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclopropyl-4,6-dimethylpyridine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves cyclopropane introduction via [2+1] cycloaddition or alkylation of pre-functionalized pyridine precursors. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclopropane stability .
  • Catalysts : Use transition-metal catalysts (e.g., Pd/Cu) for regioselective coupling.
  • Yield Optimization : Monitor by HPLC or GC-MS; iterative adjustments to molar ratios (e.g., cyclopropane:pyridine = 1.2:1) improve efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) and confirm regiochemistry .
  • X-ray Crystallography : Resolves steric effects of the cyclopropyl group and dimethyl substitution (e.g., P21/c space group for analogous pyridines) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., C10_{10}H13_{13}N, expected [M+H]+^+ = 148.1121) .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the electronic configuration and reactivity of this compound compared to other alkyl-substituted pyridines?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to compare electron density maps. Cyclopropyl’s sp2^2-hybridized carbons increase ring electron withdrawal, reducing nucleophilic aromatic substitution reactivity .
  • Experimental Validation : UV/Vis spectroscopy in varying solvents (e.g., ε in ethanol vs. hexane) quantifies π→π* transitions altered by substituent electronic effects .

Q. What methodological approaches are recommended for analyzing structure-activity relationships (SAR) in pyridine-based enzyme inhibitors containing cyclopropyl groups?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., CYP1B1). Pyridine’s nitrogen and cyclopropyl’s steric bulk impact binding affinity .
  • Biological Assays : EROD assays measure IC50_{50} values; compare derivatives with varied substituents (Table 1) :
Substituent PositionIC50_{50} (μM)
C2-Cyclopropyl0.011
C3-Methyl0.15
C4-Ethyl0.23

Q. How can computational chemistry methods like DFT be applied to predict and explain the corrosion inhibition mechanisms of this compound derivatives?

  • Methodological Answer :

  • DFT Parameters : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donation/acceptance capacity. Lower ΔE (HOMO-LUMO gap) correlates with higher inhibition efficiency .
  • Molecular Dynamics : Simulate adsorption on Fe(110) surfaces; cyclopropyl groups enhance monolayer stability via van der Waals interactions .

Data Contradiction Resolution

Q. How should researchers resolve discrepancies between computational predictions and experimental results in the biological activity of substituted pyridines?

  • Methodological Answer :

  • Error Source Analysis : Check force field parameters in docking studies; recalibrate using crystallographic data (e.g., PDB ID 71L for pyridine-DNA interactions) .
  • Experimental Replication : Repeat enzyme assays (e.g., TRKA inhibition) under standardized conditions (pH 7.4, 37°C) to confirm outliers .
  • Meta-Analysis : Compare with published SAR trends (e.g., C2 substituents > C3/C4 in CYP1B1 inhibition) to identify consensus mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.